![molecular formula C23H17F3N4O2 B11672573 3-(2-Methoxy-1-naphthyl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11672573.png)

3-(2-Methoxy-1-naphthyl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

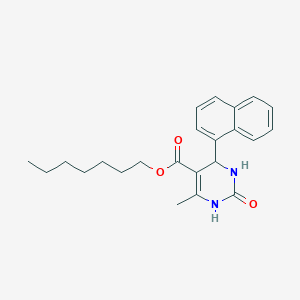

3-(2-Methoxy-1-naphthyl)-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Naphthalinring, einen Pyrazolring und eine Trifluormethylphenylgruppe vereint. Diese Verbindung ist aufgrund ihrer potentiellen biologischen Aktivitäten und Anwendungen in der pharmazeutischen Chemie in verschiedenen Bereichen der wissenschaftlichen Forschung von Interesse.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(2-Methoxy-1-naphthyl)-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide umfasst typischerweise mehrere Schritte, ausgehend von leicht verfügbaren Ausgangsmaterialien. Die wichtigsten Schritte beinhalten:

Bildung des Pyrazolrings: Dies kann durch die Reaktion von Hydrazin mit einem β-Diketon oder β-Ketoester unter sauren oder basischen Bedingungen erreicht werden.

Einführung des Naphthalinrings: Dieser Schritt beinhaltet die Kupplung des Pyrazolzwischenprodukts mit einem Naphthalinderivat, häufig unter Verwendung einer palladiumkatalysierten Kreuzkupplungsreaktion.

Bildung des Hydrazids: Der letzte Schritt beinhaltet die Reaktion des Naphthalin-Pyrazol-Zwischenprodukts mit einem Hydrazidderivat, wie z. B. 2-(Trifluormethyl)benzaldehyd, unter Rückflussbedingungen, um die gewünschte Verbindung zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die Optimierung des Synthesewegs umfassen, um die Ausbeute zu verbessern und die Kosten zu senken. Dies kann die Verwendung von kontinuierlichen Fließreaktoren, das Hochdurchsatz-Screening von Reaktionsbedingungen und die Entwicklung effizienterer Katalysatoren umfassen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-1-naphthyl)-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

Introduction of the naphthalene ring: This step involves the coupling of the pyrazole intermediate with a naphthalene derivative, often using a palladium-catalyzed cross-coupling reaction.

Formation of the hydrazide: The final step involves the reaction of the naphthalene-pyrazole intermediate with a hydrazide derivative, such as 2-(trifluoromethyl)benzaldehyde, under reflux conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-(2-Methoxy-1-naphthyl)-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Methoxygruppe kann zu einer Hydroxylgruppe oder einer Carbonylgruppe oxidiert werden.

Reduktion: Die Nitrogruppe kann, falls vorhanden, zu einem Amin reduziert werden.

Substitution: Die Trifluormethylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4).

Substitution: Häufige Reagenzien sind Nukleophile wie Amine, Thiole und Halogenide.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation der Methoxygruppe ein Hydroxyl- oder Carbonyl-Derivat ergeben, während die Reduktion einer Nitrogruppe ein Amin-Derivat ergeben kann.

Wissenschaftliche Forschungsanwendungen

3-(2-Methoxy-1-naphthyl)-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Pharmazeutische Chemie: Diese Verbindung wird aufgrund ihrer einzigartigen Struktur und potentiellen biologischen Aktivitäten auf ihr Potential als Therapeutikum untersucht.

Biologische Forschung: Sie wird als Sonde zur Untersuchung verschiedener biologischer Prozesse und Signalwege verwendet.

Industrielle Anwendungen: Sie kann als Zwischenprodukt bei der Synthese anderer komplexer organischer Verbindungen verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von 3-(2-Methoxy-1-naphthyl)-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Der genaue Mechanismus kann je nach spezifischer Anwendung und biologischem Kontext variieren. Im Allgemeinen kann es die Bindung an spezifische Rezeptoren oder Enzyme beinhalten, was zur Modulation ihrer Aktivität und nachfolgenden biologischen Wirkungen führt.

Wissenschaftliche Forschungsanwendungen

3-(2-Methoxy-1-naphthyl)-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:

Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.

Biological Research: It is used as a probe to study various biological processes and pathways.

Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.

Wirkmechanismus

The mechanism of action of 3-(2-Methoxy-1-naphthyl)-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and biological context. Generally, it may involve binding to specific receptors or enzymes, leading to modulation of their activity and subsequent biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 3-(2-Methoxy-1-naphthyl)-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide

- 3-(2-Methoxy-1-naphthyl)-N’-{(E)-[2-(fluoromethyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide

- **3-(2-Methoxy-1-naphthyl)-N’-{(E)-[2-(chloromethyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide

Einzigartigkeit

Die Einzigartigkeit von 3-(2-Methoxy-1-naphthyl)-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide liegt in seiner Trifluormethylgruppe, die im Vergleich zu ähnlichen Verbindungen mit anderen Substituenten einzigartige chemische und biologische Eigenschaften wie erhöhte Lipophilie und metabolische Stabilität vermitteln kann.

Eigenschaften

Molekularformel |

C23H17F3N4O2 |

|---|---|

Molekulargewicht |

438.4 g/mol |

IUPAC-Name |

3-(2-methoxynaphthalen-1-yl)-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C23H17F3N4O2/c1-32-20-11-10-14-6-2-4-8-16(14)21(20)18-12-19(29-28-18)22(31)30-27-13-15-7-3-5-9-17(15)23(24,25)26/h2-13H,1H3,(H,28,29)(H,30,31)/b27-13+ |

InChI-Schlüssel |

ZRWMKVGBIMHVFM-UVHMKAGCSA-N |

Isomerische SMILES |

COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CC=C4C(F)(F)F |

Kanonische SMILES |

COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)NN=CC4=CC=CC=C4C(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11672495.png)

![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(1E)-1-phenylethylidene]propanehydrazide](/img/structure/B11672501.png)

![N-[4-(benzyloxy)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B11672515.png)

![[3-Chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](4-methylpiperidin-1-yl)methanone](/img/structure/B11672542.png)

![6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11672552.png)

![5-[(3,5-Dimethoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672559.png)

![ethyl (2Z)-5-[4-(dimethylamino)phenyl]-2-(3-iodo-4,5-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11672572.png)

![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11672574.png)

![(5Z)-3-benzyl-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672580.png)

![2-[2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-nitrophenyl)ethanone](/img/structure/B11672587.png)

![2-(1-Methyl-1H-pyrrol-2-YL)-N'-[(Z)-(naphthalen-1-YL)methylidene]acetohydrazide](/img/structure/B11672588.png)